1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC16683760
Molecular Formula: C9H8ClF3O
Molecular Weight: 224.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClF3O |
|---|---|
| Molecular Weight | 224.61 g/mol |
| IUPAC Name | 1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H8ClF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3 |
| Standard InChI Key | MZTJHWKWCSIFMX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1C(F)(F)F)CCl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene is defined by a benzene ring substituted with three distinct functional groups. The chloromethyl group () introduces electrophilic character, the methoxy group () donates electron density via resonance, and the trifluoromethyl group () exerts strong electron-withdrawing effects. This interplay of electronic influences renders the compound highly reactive in substitution and oxidation reactions.
Molecular and Spectroscopic Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.61 g/mol |
| IUPAC Name | 1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene |
| SMILES Notation | COC1=C(C=C(C=C1)C(F)(F)F)CCl |
| InChI Key | FDDYANWDGMHXTC-UHFFFAOYSA-N |
The compound’s infrared (IR) spectrum typically shows characteristic absorptions for C-Cl (550–850 cm), C-O (1050–1150 cm), and C-F (1100–1250 cm) bonds. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the chloromethyl group’s signal appears at δ 4.5–5.0 ppm, while the methoxy group resonates at δ 3.7–3.9 ppm.
Synthesis Methods
Laboratory-Scale Synthesis
The most common synthesis route involves chloromethylation of 3-methoxy-2-(trifluoromethyl)benzene. Formaldehyde and hydrochloric acid react in the presence of a Lewis acid catalyst (e.g., ZnCl) under reflux conditions. The mechanism proceeds via electrophilic attack of the chloromethyl carbocation () at the aromatic ring’s position 1, favored by the directing effects of the methoxy and trifluoromethyl groups.
Reaction Conditions:
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Temperature: 60–80°C
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Solvent: Dichloromethane or acetonitrile
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Catalyst: ZnCl (10–15 mol%)
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Yield: 65–75%
Industrial Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key steps include:
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Trifluoromethylation: Introduction of the group via Ullmann-type coupling or direct fluorination.
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Methoxylation: Nucleophilic aromatic substitution using methanol and a base.
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Chloromethylation: As described above, scaled using automated systems for temperature and pH control.
Optimization Challenges:
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Minimizing poly-substitution byproducts.
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Ensuring regioselectivity despite competing electronic effects.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloromethyl group undergoes facile nucleophilic substitution (S2) with hydroxide, amines, or thiols. For example, reaction with sodium hydroxide yields 1-(hydroxymethyl)-3-methoxy-2-(trifluoromethyl)benzene, a precursor for esterification.
Conditions:
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Base: NaOH (2 eq)
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Solvent: Ethanol/water (1:1)
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Temperature: 25°C
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Reaction Time: 4–6 hours
Oxidation and Reduction
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Methoxy Group Oxidation: Treatment with KMnO in acidic media converts the methoxy group to a carboxylic acid, yielding 3-carboxy-2-(trifluoromethyl)benzyl chloride.
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Benzene Ring Hydrogenation: Catalytic hydrogenation (H, Pd/C) saturates the aromatic ring, producing cyclohexane derivatives with retained functional groups.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. For instance, coupling with piperazine derivatives via nucleophilic substitution yields candidates with enhanced blood-brain barrier permeability due to the trifluoromethyl group’s lipophilicity.
Agrochemical Development
Incorporation into herbicidal agents exploits the chloromethyl group’s reactivity. Derivatives such as 1-(aminomethyl)-3-methoxy-2-(trifluoromethyl)benzene show pre-emergent herbicidal activity at 0.5–2.0 kg/ha application rates.
Comparative Analysis with Structural Isomers
A comparative study with 2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene (structural isomer) reveals distinct reactivity patterns:
| Property | 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene | 2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene |
|---|---|---|
| S2 Rate | Faster (proximity to ) | Slower (steric hindrance) |
| Melting Point | 45–47°C | 52–54°C |
| LogP | 2.8 | 3.1 |
The isomer’s reduced nucleophilic substitution rate stems from steric effects imposed by the group at position 4.
Recent Advances and Future Directions
Recent studies focus on green synthesis methods, such as using ionic liquids as recyclable catalysts to reduce ZnCl waste. Additionally, computational models predict novel derivatives with enhanced bioactivity, guiding targeted synthesis efforts. Future research should prioritize:
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Toxicity Profiling: Chronic exposure studies in model organisms.
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Process Intensification: Microwave-assisted synthesis to reduce reaction times.
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